molecular formula C10H14ClNOS B2570364 1,3,3-Trimethyl-1,2-benzothiazole 1-oxide;hydrochloride CAS No. 2567503-99-3

1,3,3-Trimethyl-1,2-benzothiazole 1-oxide;hydrochloride

Cat. No.: B2570364
CAS No.: 2567503-99-3
M. Wt: 231.74
InChI Key: GLCAUUZAPJBXIB-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-1,2-benzothiazole 1-oxide;hydrochloride is a chemical compound with the molecular formula C10H14ClNOS and a molecular weight of 231.74. This compound belongs to the benzothiazole family, which is known for its diverse biological and industrial applications .

Preparation Methods

The synthesis of 1,3,3-Trimethyl-1,2-benzothiazole 1-oxide;hydrochloride can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by oxidation . Industrial production methods often utilize green chemistry principles, such as the use of environmentally friendly solvents and catalysts .

Chemical Reactions Analysis

1,3,3-Trimethyl-1,2-benzothiazole 1-oxide;hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various halogenating agents . Major products formed from these reactions include sulfonates and other substituted benzothiazoles .

Scientific Research Applications

1,3,3-Trimethyl-1,2-benzothiazole 1-oxide;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential antimicrobial and anticancer properties . Additionally, it is used in the industry as a precursor for the production of dyes and other functional materials .

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-1,2-benzothiazole 1-oxide;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

1,3,3-Trimethyl-1,2-benzothiazole 1-oxide;hydrochloride can be compared with other benzothiazole derivatives, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole . While these compounds share a similar core structure, this compound is unique due to its specific substituents and oxidation state, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1,3,3-trimethyl-1,2-benzothiazole 1-oxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS.ClH/c1-10(2)8-6-4-5-7-9(8)13(3,12)11-10;/h4-7H,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCAUUZAPJBXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2S(=N1)(=O)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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